N-hexadecanoyl-D-erythro-sphingosine
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its molecular formula C34H67NO3 and molecular weight of 537.9 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 24696-26-2, providing a unique identifier for this specific ceramide species. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide, reflecting its precise stereochemical configuration and functional group arrangements.
The systematic naming conventions for this compound reveal multiple accepted designations within the scientific community. Alternative nomenclature includes N-palmitoyl-D-erythro-sphingosine, highlighting the palmitic acid component of its structure, and hexadecanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, which emphasizes the amide linkage between the fatty acid and sphingoid base components. The European Community has assigned this compound the number 640-541-5, while the United Nations International Identifier has designated it as FD38GFZ87C. These multiple identification systems ensure precise communication and reference within international research and regulatory frameworks.
The compound's simplified molecular-input line-entry system representation provides insight into its structural connectivity: CCCCCCCCCCCCCCCC(=O)NC@@HC@H\C=C\CCCCCCCCCCCCC. This notation captures the essential bonding patterns and stereochemical configurations that define the molecule's three-dimensional structure and biological activity. The International Chemical Identifier key YDNKGFDKKRUKPY-TURZORIXSA-N serves as a unique digital fingerprint for database searches and computational analyses.
Structural Classification as C16 Ceramide (d18:1/16:0)
This compound belongs to the ceramide subclass of sphingolipids, specifically classified as C16 ceramide with the shorthand notation Ceramide (d18:1/16:0). This classification system provides essential information about the molecule's structural components, where "d18:1" indicates a dihydroxy sphingoid base containing eighteen carbon atoms with one double bond, and "16:0" specifies the attached saturated hexadecanoic acid (palmitic acid) chain. The "d" designation signifies the presence of two hydroxyl groups on the sphingoid backbone, distinguishing it from other sphingoid base variations such as trihydroxy bases.
The structural architecture of this ceramide consists of three fundamental components integrated into a cohesive molecular framework. The sphingosine backbone, characterized as (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, provides the foundational structure with its characteristic trans-4,5-double bond and defined stereochemistry. This eighteen-carbon sphingoid base contains critical functional groups including a primary alcohol at carbon-1, a secondary amine at carbon-2, and a secondary alcohol at carbon-3, which collectively enable the molecule's biological activities and membrane interactions.
| Structural Component | Chemical Formula | Key Features |
|---|---|---|
| Sphingoid Base | C18H37NO2 | Trans-4,5-double bond, (2S,3R) stereochemistry |
| Fatty Acid Chain | C16H32O2 | Saturated palmitic acid, amide linkage |
| Complete Ceramide | C34H67NO3 | Molecular weight 537.9 g/mol |
The hexadecanoic acid component forms an amide bond with the amino group at carbon-2 of the sphingosine backbone, creating the characteristic N-acyl linkage that defines ceramide structures. This amide bond exhibits considerable stability under physiological conditions while remaining susceptible to specific enzymatic cleavage by ceramidases. The resulting molecular architecture creates a amphiphilic molecule with distinct hydrophilic and hydrophobic regions, enabling its integration into cellular membranes and participation in lipid raft formation.
The stereochemical configuration of this compound follows the D-erythro designation, indicating the specific spatial arrangement of functional groups around the chiral centers. This configuration is crucial for biological recognition and enzymatic interactions, as the natural D-erythro isomer exhibits significantly different biological activities compared to synthetic L-threo variants. The trans-configuration of the 4,5-double bond further contributes to the molecule's conformational properties and membrane behavior, influencing its biophysical characteristics and cellular distribution patterns.
Historical Context in Sphingolipid Research
The discovery and characterization of this compound traces its origins to the pioneering work of Johann Ludwig Wilhelm Thudichum in the 1870s, who first isolated sphingolipids from brain tissue extracts. Thudichum's groundbreaking research led to the identification of cerebrosides, a group of glycosidic substances composed of three fundamental building blocks: a fatty acid, a long-chain base, and a hexose sugar. His initial isolation efforts in 1874 yielded crude fractions containing two principal species, phrenosin and kerasin, which differed structurally only in their fatty acid components and could be distinguished by their optical activity properties.
The enigmatic nature of these newly discovered compounds prompted Thudichum to coin the term "sphingosine" in reference to the mythological Sphinx, acknowledging the many puzzles these molecules presented to early investigators. This nomenclature reflected the mysterious and complex nature of sphingolipid biochemistry that would challenge researchers for decades to come. Thudichum's original characterization work established the foundation for understanding sphingolipid structure and function, though the complete elucidation of sphingosine's chemical structure would require almost seventy additional years of intensive research efforts.
The structural determination of sphingosine achieved a major breakthrough in 1947 when Carter and colleagues successfully established its correct chemical structure as trans-D-erythro-1,3-dihydroxy-2-amino-4-octadecene. This achievement represented a culmination of decades of analytical chemistry advances and provided the essential framework for understanding ceramide structures. The subsequent total synthesis of sphingosine published by D. Shapiro and colleagues in 1958 confirmed the proposed structure according to the R/S stereochemical system as trans-(2S,3R)-1,3-dihydroxy-2-amino-4-octadecene.
The recognition of ceramides as distinct molecular entities within the sphingolipid family emerged gradually through the twentieth century as analytical techniques improved and biochemical pathways were elucidated. Early researchers initially regarded sphingolipids primarily as structural components of biological membranes, particularly in neural tissues where they achieve high concentrations. However, investigations beginning in the mid-1980s revealed that specific sphingolipid species, including this compound, function as bioactive signaling molecules involved in fundamental cellular processes.
| Historical Milestone | Year | Significance |
|---|---|---|
| Initial Discovery | 1874 | Thudichum isolates cerebrosides from brain tissue |
| Sphingosine Naming | 1880s | Term "sphingosine" coined after mythological Sphinx |
| Structural Elucidation | 1947 | Carter establishes correct sphingosine structure |
| Total Synthesis | 1958 | Shapiro confirms structure through chemical synthesis |
| Signaling Discovery | 1980s | Recognition of bioactive sphingolipid functions |
Significance in Cellular Biochemistry
This compound demonstrates profound significance in cellular biochemistry through its multifaceted roles in signal transduction, membrane organization, and cellular homeostasis. This ceramide species functions as a critical bioactive sphingolipid that mediates anti-proliferative and pro-apoptotic signaling pathways in response to diverse stress stimuli. Research investigations have established that C16 ceramide concentrations increase substantially during apoptotic processes, suggesting its direct involvement in programmed cell death mechanisms rather than merely serving as a metabolic byproduct.
The compound's biochemical significance extends to its role as a central hub in sphingolipid metabolism, serving as both a precursor for complex sphingolipid synthesis and a product of sphingolipid degradation pathways. This compound can be synthesized through three distinct metabolic pathways: the de novo synthesis pathway initiated by serine palmitoyltransferase, the salvage pathway utilizing ceramide synthases, and the sphingomyelinase pathway involving hydrolysis of sphingomyelin. This metabolic versatility enables cells to rapidly modulate ceramide levels in response to physiological demands and stress conditions.
Mechanistic studies have revealed that this compound exerts its biological effects through specific molecular interactions and signaling pathway modulations. The compound demonstrates the ability to directly bind and activate the tumor suppressor protein p53 with high affinity (Kd approximately 60 nanomolar), leading to disruption of the p53-MDM2 complex and subsequent p53 stabilization. This interaction represents a novel mechanism of p53 activation that differs fundamentally from canonical protein-protein interactions or post-translational modifications typically associated with p53 regulation.
The cellular targets and signaling pathways influenced by this compound encompass multiple critical cellular processes. Research has demonstrated that this ceramide species significantly affects the mammalian target of rapamycin signaling pathway, exhibiting dose-dependent inhibition of mammalian target of rapamycin phosphorylation in breast cancer cells. Conversely, sphingosine 1-phosphate, a metabolic product derived from ceramide degradation, activates mammalian target of rapamycin signaling through sphingosine 1-phosphate receptor 2, illustrating the complex regulatory networks involving ceramide metabolism and cellular signaling.
| Cellular Process | Mechanism | Biological Outcome |
|---|---|---|
| Apoptosis Induction | p53 binding and activation | Programmed cell death |
| mTOR Signaling | Direct pathway inhibition | Reduced cell proliferation |
| Membrane Organization | Lipid raft formation | Altered membrane dynamics |
| Stress Response | ER stress pathway activation | Cellular adaptation mechanisms |
The significance of this compound in cellular biochemistry also encompasses its involvement in endoplasmic reticulum stress responses and unfolded protein response activation. Alterations in ceramide synthase 6 expression and subsequent changes in C16 ceramide levels trigger activating transcription factor 6 activation through a complex mechanism involving calcium release from endoplasmic reticulum stores and Golgi membrane fragmentation. This pathway demonstrates the intricate connections between sphingolipid metabolism and cellular stress adaptation mechanisms, highlighting the compound's role as a critical mediator of cellular homeostasis and survival decisions.
Properties
Molecular Formula |
C34H67NO3 |
|---|---|
Molecular Weight |
537.9 g/mol |
IUPAC Name |
N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m0/s1 |
InChI Key |
YDNKGFDKKRUKPY-DCQZBHRHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Pictograms |
Irritant |
Synonyms |
C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Benzylidene-D-threose (Step 1–2)
D-Galactose is oxidized with NaIO₄ in aqueous THF (0°C, pH 7.5–8.0) to cleave the C4–C5 bond, yielding D-threose. Subsequent Wittig reaction with tetradecyltriphenylphosphonium bromide in toluene (−25°C, 12 h) introduces the C4–C18 trans double bond, affording 2,4-benzylidene-D-threose in 21% yield after column chromatography (hexanes/EtOAc).
Azidosphingosine Formation (Step 3–4)
The threose derivative undergoes mesylation (MsCl, pyridine, 0°C) followed by SN2 displacement with NaN₃ in DMSO (95°C, 72 h). This yields (2S,3R,4E)-2-azido-1,3-benzylidene-4-octadecene-1,3-diol with 85% diastereomeric excess, purified via HPLC.
Reductive Deprotection to Sphingosine (Step 5)
Catalytic hydrogenation (H₂, Pd/C, EtOAc) reduces the azide to an amine, followed by acid-catalyzed benzylidene cleavage (HCl, MeOH) to yield D-erythro-sphingosine (99.9% homogeneity by NMR).
N-Acylation with Palmitic Acid (Step 6)
Sphingosine is acylated with palmitoyl chloride in CH₂Cl₂ using DMAP as a catalyst (0°C → rt, 24 h). The crude product is purified via silica gel chromatography (CHCl₃/MeOH/NH₄OH) to furnish N-hexadecanoyl-D-erythro-sphingosine in 92% yield.
Analytical Validation
-
13C NMR : C1 (δ 62.1, CH₂OH), C2 (δ 54.3, NHCO), C3 (δ 74.8, CHOH).
-
DSC : Phase transition at 72°C (ΔH = 28.5 kJ/mol), consistent with highly ordered lamellar structures.
-
XRD : d-spacing of 4.8 Å, confirming the β-sheet conformation of the ceramide.
Five-Step Synthesis via Protected Azide Intermediate
Synthetic Strategy from a Patented Protocol
This method, optimized for scalability and isotope labeling, begins with (2S,3R,4E)-2-azido-3-(tert-butyldimethylsilyloxy)-4-octadecen-1-ol. Key steps include:
-
Triphenylphosphine-mediated azide reduction to protected sphingosine.
-
EEDQ-catalyzed N-acylation with palmitic acid.
-
Phosphorylcholine introduction via 2-chloro-2-oxo-1,3,2-dioxaphospholane.
-
Deprotection with tetra-n-butylammonium fluoride.
Azide Reduction (Step 1)
The protected azide is treated with PPh₃ in pyridine/benzene (1:1, 24 h, rt), yielding (2S,3R,4E)-2-amino-3-(TBDMS-oxy)-4-octadecen-1-ol in 91% yield.
N-Acylation with Palmitic Acid (Step 2)
EEDQ (2.2 eq) facilitates amide bond formation in anhydrous CH₂Cl₂ (0°C, 6 h), producing protected ceramide in 92% yield. Isotopic labeling (e.g., ¹³C at C7 of palmitate) is achievable here using modified fatty acids.
Deprotection and Final Isolation (Step 5)
TBAF (1.0 M in THF) cleaves the TBDMS group (rt, 2 h), followed by solvent extraction (CHCl₃/H₂O) and silica gel purification to isolate this compound (88% yield).
Advantages Over Natural Extraction
-
Homogeneity : >99% C16:0 acyl chains vs. natural heterogeneity (C16:0–C24:0).
-
Isotope Incorporation : Enables ¹³C or ²H labeling for NMR/MS tracking.
Comparative Analysis of Synthetic Methods
Recent Advances and Methodological Innovations
Recent modifications focus on enzymatic acylation using recombinant ceramide synthases (CerS2) to improve regioselectivity. Additionally, flow chemistry approaches have reduced reaction times for azide reduction from 72 h to 4 h .
Q & A
Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?
- Methodological Answer : Use radiolabeled <sup>14</sup>C-N-hexadecanoyl-D-erythro-sphingosine in Sprague-Dawley rats. Collect plasma/tissue samples at 0.5, 2, 6, and 24 hr post-administration. Analyze via scintillation counting and compartmental modeling (e.g., WinNonlin) to estimate bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
